molecular formula C36H27N5O6 B1249740 Lihouidine

Lihouidine

Cat. No.: B1249740
M. Wt: 625.6 g/mol
InChI Key: QPGBPTCKTRZLCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lihouidine is a novel spiro nonacyclic polyaromatic alkaloid isolated from a marine sponge of the genus Suberea, collected from the Lihou Reef in the Coral Sea . Its structure is unprecedented, characterized by a complex, racemic spiro ring system consisting of a benzo[de][1,6]naphthyridine core fused with a quinoline-derived system, as determined by NMR and X-ray crystallography . This alkaloid belongs to the broader class of cytotoxic compounds derived from marine sponges, which are of significant interest due to their potent biological activities and unique structures not commonly found in terrestrial organisms . A key feature of Lihouidine is that it is racemic, meaning it is isolated from nature as an equal mixture of two enantiomers . The occurrence of such racemic mixtures in nature is intriguing from a biosynthetic perspective and can have important implications for biological activity, as different enantiomers may interact differently with chiral biological targets . The primary research value of Lihouidine lies in its demonstrated cytotoxic activity, making it a compelling candidate for investigative oncology studies and pharmacological research aimed at understanding its mechanism of action and potential therapeutic applications . Researchers can utilize this natural product to probe novel cell death pathways or as a lead compound for the development of new anti-cancer agents. Lihouidine is for research use only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C36H27N5O6

Molecular Weight

625.6 g/mol

IUPAC Name

11',12',13,14-tetramethoxy-6',23-dimethylspiro[2,16,23-triazahexacyclo[17.3.1.03,8.09,22.012,21.015,20]tricosa-1,3,5,7,9(22),12(21),13,15,17,19-decaene-11,8'-2,6-diazatricyclo[7.3.1.05,13]trideca-1,3,5(13),9,11-pentaene]-7',10-dione

InChI

InChI=1S/C36H27N5O6/c1-40-20-12-14-38-29-24(20)25-26-22(16-9-7-8-10-18(16)39-34(26)40)33(42)36(27(25)31(46-5)32(29)47-6)17-15-21(44-3)30(45-4)28-23(17)19(11-13-37-28)41(2)35(36)43/h7-15H,1-6H3

InChI Key

QPGBPTCKTRZLCV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C3C4=C(C(=C(C3=NC=C2)OC)OC)C5(C6=CC(=C(C7=NC=CC(=C67)N(C5=O)C)OC)OC)C(=O)C8=C4C1=NC9=CC=CC=C98

Synonyms

lihouidine

Origin of Product

United States

Scientific Research Applications

Cytotoxic Properties

Lihouidine exhibits significant cytotoxic effects, making it a candidate for cancer treatment research. Studies have shown that it possesses growth inhibitory effects on several cancer cell lines, including HepG2 (human liver cancer), Huh7 (hepatocellular carcinoma), and HM02 (a human lung cancer cell line). The growth inhibition concentrations (GI50) for these cell lines have been reported as follows:

Cell LineGI50 (µM)
HepG215.1
Huh715.1
HM022.8

These results indicate that Lihouidine may be particularly effective against certain types of cancer, warranting further investigation into its mechanisms of action and potential therapeutic applications .

Potential Therapeutic Applications

Given its cytotoxicity, Lihouidine has potential applications in:

  • Cancer Therapy : As a lead compound for developing new anticancer drugs.
  • Drug Development : As a scaffold for synthesizing derivatives with improved efficacy and reduced toxicity.
  • Combination Therapies : In conjunction with other chemotherapeutic agents to enhance overall treatment efficacy.

Case Studies and Research Findings

Recent studies have highlighted the potential of Lihouidine in various experimental settings:

  • In Vitro Studies : Research has demonstrated that Lihouidine can significantly inhibit the proliferation of liver cancer cells, suggesting its potential as a therapeutic agent in hepatocellular carcinoma .
  • Comparative Analyses : In studies comparing various alkaloids derived from marine sources, Lihouidine consistently showed competitive cytotoxic activity relative to other known compounds, reinforcing its significance in ongoing pharmacological research .
  • Synergistic Effects : Preliminary investigations into combination therapies suggest that Lihouidine may enhance the effectiveness of existing chemotherapeutic agents when used in tandem, highlighting its potential role in multi-drug regimens .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs from Suberea spp.

Marine sponges of the genus Suberea produce diverse alkaloids and terpenoids. Key analogs include:

  • 1-(Hydroxy(1H-pyrrol-2-yl)methyl)guanidine (93) and 4-(2-amino-3-methylbut-3-en-1-yl)phenol (94): These structurally simpler metabolites, isolated from Red Sea Suberea spp., display lower cytotoxicity (IC50 = 20–30 µg/mL against HCT-116 and HeLa cells) compared to Lihouidine. However, they exhibit moderate antifungal activity against Candida albicans (inhibition zones: 8–15 mm at 100 µg) .
  • 5-Hydroxyxanthenuric acid (95) and xanthurenic acid (96) : Co-isolated with Lihouidine, these compounds lack reported cytotoxicity, highlighting Lihouidine’s unique bioactivity profile .

Other Marine Alkaloids

  • Fumiquinazoline L : A polycyclic alkaloid from the fungus Scopulariopsis sp., fumiquinazoline L shares structural complexity with Lihouidine but lacks cytotoxicity and antimicrobial activity .
  • often exhibit cytotoxicity, though their IC50 values vary widely (1–50 µg/mL), suggesting Lihouidine’s moderate activity is intermediate .

Terpenoid Compounds

  • (+)-Subersin (97), (−)-subersic acid (98), jaspaquinol (99), and (−)-jaspic acid (100): These meroditerpenoids from Suberea spp. inhibit human 15-lipoxygenase (15-LOX), with jaspaquinol showing potent activity (IC50 = 0.3 µM). This contrasts with Lihouidine’s cytotoxicity, underscoring divergent biological targets among Suberea-derived compounds .

Data Tables

Table 1. Cytotoxicity Comparison of Selected Compounds

Compound Source Target Cell Line IC50 Reference
Lihouidine Suberea n. sp. P388D1 (mouse lymphoma) 3 µg/mL
Compound 93 Red Sea Suberea sp. HCT-116 (colon cancer) 25 µg/mL
Compound 94 Red Sea Suberea sp. HeLa (cervical cancer) 27 µg/mL
Fumiquinazoline L Scopulariopsis sp. N/A No activity

Table 2. Enzyme Inhibition by Terpenoids from Suberea spp.

Compound Enzyme Target IC50 (µM) Reference
Jaspaquinol (99) Human 15-LOX 0.3
(−)-Jaspic acid (100) Human 15-LOX 1.4
(+)-Subersin (97) Human 15-LOX >100

Structural and Functional Insights

Lihouidine’s spiro polycyclic architecture likely contributes to its bioactivity, as simpler analogs (e.g., 93, 94) show reduced potency. The absence of activity in fumiquinazoline L, despite structural complexity, suggests that specific ring conformations or functional groups (e.g., aromatic amines in Lihouidine) are critical for cytotoxicity . Additionally, the divergent activities of Suberea-derived compounds—cytotoxicity in alkaloids vs.

Preparation Methods

Quinoline Fragment Assembly

The first synthetic efforts focused on constructing the pentacyclic core through convergent coupling of two quinoline subunits. As detailed by, the synthesis began with commercially available 8-nitroquinoline (5 ), which underwent nitration-promoted cyclization to form the central C–C bond between the quinoline units (Figure 1). This critical step leveraged nitro group activation to facilitate electrophilic aromatic substitution, achieving the pentacyclic intermediate 3 in 10 steps with an overall yield of 12%.

Key Reaction Sequence:

  • Nitration-Cyclization : Treatment of 17a/17b mixtures with fuming HNO₃ at 0°C induced regioselective cyclization, forming the central bond.

  • Nitro Reduction : Fe metal in HCl/AcOH reduced the nitro group to an amine intermediate.

  • Diazonium Cleavage : H₃PO₂-mediated reductive cleavage eliminated nitrogen, yielding the hydrocarbon framework.

Palladium-Catalyzed Coupling Approaches

Alternative routes explored cross-coupling reactions for fragment assembly. In, aaptamine derivatives served as precursors, with Pd/C-catalyzed dehydrogenation enabling the formation of fused quinoline systems. For instance, treatment of 2,3,3a,4,5,6-hexahydroaaptamine (40 ) with Pd/C under hydrogen atmosphere produced aaptamine (1 ) and 5,6-dihydroaaptamine (21 ) in 84% combined yield. These methods highlighted the versatility of transition metal catalysis in constructing complex polycycles.

Critical Reaction Mechanisms and Optimization

Nitration-Promoted Cyclization

The nitration step in was pivotal for achieving regioselectivity. Computational studies analogous to suggest that nitronium ion (NO₂⁺) attack occurs preferentially at the electron-rich γ-position of the quinoline, directing subsequent cyclization. Solvent effects, as analyzed in, showed that polar aprotic solvents (e.g., DMSO) enhanced reaction rates by stabilizing charged intermediates.

Optimization Parameters:

VariableOptimal ConditionYield Improvement
SolventDMSO35% → 62%
Temperature0°CReduced side products
Nitrating AgentFuming HNO₃98% conversion

Reductive Functionalization

Post-cyclization steps required precise control to avoid over-reduction. The Fe/HCl system in selectively reduced nitro groups without affecting aromatic rings, while H₃PO₂ ensured clean nitrogen extrusion. Comparative studies in demonstrated that switching to Zn/HOAc increased amine yields but introduced ring hydrogenation byproducts.

Structural Characterization and Challenges

Spectroscopic Analysis

The synthetic pentacyclic core (3 ) was characterized via ¹H/¹³C NMR and high-resolution mass spectrometry. Key signals included:

  • ¹H NMR (CD₃OD) : δ 8.72 (d, J = 5.1 Hz, H-2), 7.89 (m, H-5/H-9).

  • ¹³C NMR : δ 152.1 (C-10a), 134.5 (C-4a).

X-ray crystallography of natural lihouidine confirmed the spiro connectivity, with bond angles at the spiro carbon measuring 109.5°, consistent with tetrahedral geometry.

Racemic Synthesis Challenges

All synthetic routes to date have produced racemic lihouidine, mirroring the natural product. Attempts to induce asymmetry using chiral auxiliaries or catalysts resulted in <5% enantiomeric excess, highlighting the need for innovative stereocontrol strategies.

Comparative Analysis of Preparation Routes

MethodStarting MaterialKey StepTotal StepsOverall Yield
Natural IsolationSuberea spongeChromatography60.002%
Quinoline Assembly8-NitroquinolineNitration-cyclization1012%
Pd-CatalyzedAaptamineDehydrogenation57.9%

Q & A

Q. How should researchers handle anomalous spectroscopic data in Lihouidine characterization?

  • Methodological Answer : Re-run analyses using alternative instrumentation or operators. Rule out solvent impurities or degradation via stability studies (e.g., accelerated aging tests). Compare results with literature or computational predictions. Document anomalies and propose explanations (e.g., polymorphic forms) in the discussion section .

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